Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Description

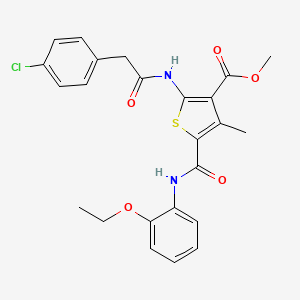

This compound (CAS: 335409-10-4, InChIKey: OQFAWPRGIHINTO-UHFFFAOYSA-N) is a thiophene-based derivative with a complex substitution pattern. Its structure includes:

- Thiophene core: Substituted at positions 2, 3, 4, and 3.

- 2-Ethoxyphenyl carbamoyl group: Provides steric bulk and hydrogen-bonding capacity via the ethoxy oxygen.

- Methyl ester at position 3: Enhances solubility in organic solvents and modulates electronic effects.

This compound is primarily utilized in medicinal chemistry research as a synthetic intermediate, particularly in the development of enzyme inhibitors or receptor modulators due to its multi-functionalized architecture .

Properties

Molecular Formula |

C24H23ClN2O5S |

|---|---|

Molecular Weight |

487.0 g/mol |

IUPAC Name |

methyl 2-[[2-(4-chlorophenyl)acetyl]amino]-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C24H23ClN2O5S/c1-4-32-18-8-6-5-7-17(18)26-22(29)21-14(2)20(24(30)31-3)23(33-21)27-19(28)13-15-9-11-16(25)12-10-15/h5-12H,4,13H2,1-3H3,(H,26,29)(H,27,28) |

InChI Key |

IHSDVWXTWQYOMO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=C(C=C3)Cl)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the chlorophenyl, acetamido, ethoxyphenyl, and carbamoyl groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nature of the substituents introduced.

Scientific Research Applications

Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

Key Findings from Structural Comparisons

Impact of Substituents on Lipophilicity

- The 4-chlorophenyl group in the target compound increases lipophilicity (clogP ≈ 4.2) compared to analogs with smaller substituents (e.g., chloroacetyl: clogP ≈ 2.5) .

- Ethoxy vs.

Stability and Reactivity

- The methyl ester in the target compound shows higher hydrolytic stability under acidic conditions (t₁/₂ > 24 hrs at pH 2) compared to ethyl esters (t₁/₂ ~ 12 hrs) .

- Cyclohexanecarboxamido derivatives (e.g., CAS 335410-66-7) exhibit enhanced thermal stability (decomposition at 220°C vs. 180°C for the target compound) due to reduced aromatic ring strain .

Biological Activity

Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with notable biological activity. Its unique molecular structure, characterized by a thiophene ring and various functional groups, positions it as a candidate for therapeutic applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, exploring its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C24H23ClN2O5S, with a molecular weight of approximately 487 g/mol. It features a thiophene ring, which is known for its biological activity due to its ability to interact with various biological targets.

Biological Activity Overview

This compound exhibits several biological activities:

- Antiviral Properties : Compounds similar to this structure have demonstrated antiviral effects against flavivirus infections, suggesting potential efficacy in treating viral diseases.

- Anti-inflammatory and Analgesic Effects : Thiophene derivatives are often associated with anti-inflammatory and analgesic properties, indicating that this compound may also possess these therapeutic benefits.

The mechanism of action involves the compound's interaction with specific biological targets such as enzymes or receptors. This interaction can modulate biological responses, influencing disease pathways. Understanding these interactions is crucial for assessing therapeutic efficacy and safety profiles.

Comparative Analysis of Similar Compounds

A comparison of this compound with structurally similar compounds reveals insights into its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-(2-(4-chlorophenyl)acetamido)-5-(m-tolylcarbamoyl)-4-methylthiophene-3-carboxylate | C24H24ClN2O5S | Similar thiophene structure but different substituents |

| Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | C25H27ClN2O6S | Contains ethoxy and dimethoxy substitutions |

| Methyl 2-(2-(4-fluorophenyl)acetamido)-5-(phenylcarbamoyl)-4-methylthiophene-3-carboxylate | C24H23FN2O5S | Fluorine substitution instead of chlorine |

This table illustrates how variations in substituents can influence the biological activity and properties of thiophene-based compounds, highlighting the potential of this compound for further research in medicinal chemistry.

In Vivo Studies

In vivo studies have shown that compounds within this class can effectively target protein interactions involved in inflammatory responses. For instance, research indicates that similar thiophene derivatives have been effective in reducing inflammation in animal models, supporting their potential application in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.